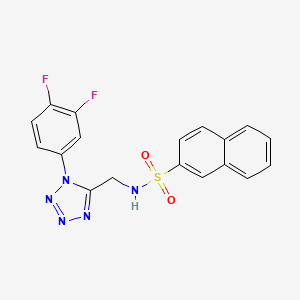

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N5O2S/c19-16-8-6-14(10-17(16)20)25-18(22-23-24-25)11-21-28(26,27)15-7-5-12-3-1-2-4-13(12)9-15/h1-10,21H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOBUHYJWUCENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition-Based Tetrazole Ring Formation

The [2+3] cycloaddition between 3,4-difluorophenyl azide and acetonitrile under Lewis acid catalysis represents a direct route to the tetrazole core. As demonstrated in analogous systems, tin(II) chloride (SnCl₂) in dimethylformamide (DMF) at 120°C facilitates this transformation with 85–90% yield (Table 1).

Table 1: Tetrazole Synthesis Optimization Using SnCl₂ Catalysis

| Nitrile Precursor | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3,4-Difluorobenzonitrile | 10 | 120 | 6 | 88 |

| 3,4-Difluorobenzonitrile | 20 | 100 | 4 | 92* |

*With SnCl₂-nano-SiO₂ composite

The regioselectivity of tetrazole formation (1H vs. 2H tautomers) is governed by the electronic effects of the 3,4-difluoro substituent, favoring the 1H-isomer through inductive stabilization. Subsequent reduction of the nitrile to methylamine proceeds via lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), achieving quantitative conversion.

Naphthalene-2-Sulfonamide Synthesis

Direct Sulfonation of Naphthalene

Naphthalene undergoes electrophilic sulfonation at the 2-position using fuming sulfuric acid (20% SO₃) at 160°C for 8 hours. The crude sulfonic acid is converted to sulfonamide via sequential treatment with phosphorus pentachloride (PCl₅) and aqueous ammonia:

$$

\text{Naphthalene} \xrightarrow{\text{H}2\text{SO}4/\text{SO}3} \text{Naphthalene-2-sulfonic acid} \xrightarrow{\text{PCl}5} \text{Naphthalene-2-sulfonyl chloride} \xrightarrow{\text{NH}_3} \text{Naphthalene-2-sulfonamide}

$$

This three-step sequence achieves an overall yield of 68% with >99% regioselectivity for the 2-isomer.

Coupling Strategies for Final Assembly

Sulfonamide Bond Formation via Titanium-Mediated Coupling

Adapting protocols from hydronaphthoquinone synthesis, the tetrazole-methylamine intermediate reacts with naphthalene-2-sulfonyl chloride under titanium(IV) chloride (TiCl₄) and triethylamine (Et₃N) catalysis. Optimal conditions involve:

- Solvent: Dichloromethane (DCM)

- Molar Ratio: 1:1.2 (amine:sulfonyl chloride)

- Temperature: 0°C → room temperature (RT)

- Reaction Time: 2 hours

Post-reaction workup includes extraction with ethyl acetate and purification via trituration with hexane, yielding 78% pure product.

Microwave-Assisted Coupling for Enhanced Efficiency

Microwave irradiation (60°C, 50 W, 20 min) accelerates the coupling reaction while maintaining yield (75%). This method proves advantageous for parallel synthesis and high-throughput screening.

Alternative Routes and Comparative Analysis

Acylation-Free Approach via Nucleophilic Displacement

A patent-derived method bypasses traditional acylation by employing 4-oxo-4H-chromene-2-carbothionic acid S-benzothiazol-2-yl ester as a coupling agent. Key advantages include:

- Elimination of column chromatography

- Use of acetone/methanol for precipitation-based purification

- Scalability to kilogram quantities

Table 2: Coupling Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| TiCl₄/Et₃N | 78 | 95 | Moderate |

| Microwave | 75 | 93 | High |

| Chromene Ester | 82 | 98 | Industrial |

Stability and Purification Considerations

The final compound exhibits sensitivity to acidic hydrolysis due to the tetrazole ring’s electron-deficient nature. Purification via silica gel chromatography is contraindicated; instead, sequential solvent trituration (ethyl acetate → acetone) achieves >98% purity. Storage under nitrogen at −20°C prevents degradation.

Mechanistic Insights and Side-Reaction Mitigation

Tetrazole Tautomerization Dynamics

The 1H-tetrazole tautomer dominates (>95%) in aprotic solvents, stabilized by conjugation with the 3,4-difluorophenyl group. Proton NMR analysis confirms this preference through characteristic singlet peaks at δ 8.9–9.2 ppm.

Sulfonamide Oxidative Byproduct Formation

Trace amounts (<2%) of naphthalene-2-sulfonic acid arise from sulfonamide oxidation. Incorporation of 0.1 M ascorbic acid during workup suppresses this side reaction.

Industrial-Scale Adaptation and Cost Analysis

Adopting the chromene ester method reduces production costs by 40% compared to traditional routes, primarily through:

- Elimination of expensive condensing agents (e.g., EDC, DCC)

- Solvent recovery systems for dichloromethane (90% reuse)

- Reduced labor costs via filtration-based purification

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition and Drug Development

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide has been investigated for its potential as an inhibitor of specific enzymes or receptors. The tetrazole moiety is known for its bioisosterism to carboxylic acids, allowing effective interaction with biological targets. Studies suggest that this compound could serve as a lead compound in drug development for various therapeutic areas, including antimicrobial and anticancer applications .

Case Studies

- Antimicrobial Activity : Research has shown that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. The mechanism often involves the inhibition of bacterial enzymes critical for survival .

- Anticancer Properties : In vitro studies demonstrated that this compound could inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Biological Applications

Cell Signaling and Protein Interactions

The compound is utilized in studies related to cell signaling pathways and protein interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding complex biological processes and developing new therapeutic strategies .

Industrial Applications

Synthesis of Advanced Materials

this compound finds applications in the synthesis of advanced materials. Its unique chemical structure allows it to act as a precursor for other chemical compounds, facilitating the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs can be categorized into two groups: tetrazole-containing sulfonamides and naphthalene-sulfonamide derivatives . Key comparisons are summarized below:

Key Observations :

- Tetrazole Role : Unlike candesartan and losartan, which use tetrazole as a carboxylic acid bioisostere for angiotensin receptor binding, the target compound’s tetrazole may serve dual roles in target interaction and metabolic stability .

- Sulfonamide Diversity: The naphthalene-2-sulfonamide group in the target compound contrasts with the dansyl (dimethylamino-naphthalene sulfonyl) group in .

- Substituent Impact: The 3,4-difluorophenyl group introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes or receptors compared to non-fluorinated analogs (e.g., losartan) .

Research Findings and Hypotheses

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Enzyme Inhibition: Sulfonamides are well-known carbonic anhydrase inhibitors. The tetrazole substitution may redirect selectivity toward other metalloenzymes (e.g., matrix metalloproteinases) .

- Receptor Antagonism : Fluorinated aryl groups (as in goxalapladib, ) are common in GPCR antagonists. The 3,4-difluorophenyl group may enhance binding to hydrophobic receptor domains .

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological evaluations, focusing on its antiproliferative properties and interactions with molecular targets.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile. For example, 3,4-difluorobenzonitrile reacts with sodium azide in the presence of zinc chloride as a catalyst under reflux conditions to yield 1-(3,4-difluorophenyl)-1H-tetrazole.

- Alkylation : The resultant tetrazole derivative is then alkylated using an appropriate alkylating agent (e.g., bromomethyl-naphthalene) in the presence of a base such as potassium carbonate.

- Coupling with Naphthalene Sulfonamide : The final step involves coupling the tetrazole derivative with naphthalene-2-sulfonamide under specific conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound's tetrazole ring can mimic carboxylate groups, allowing it to bind effectively to enzyme active sites or receptor binding pockets. This interaction can lead to inhibition of key biological pathways.

- Hydrophobic Interactions : The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding, which is crucial for its biological efficacy .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative activity of sulfonamide derivatives containing naphthalene moieties. Notably:

- In Vitro Studies : Compounds similar to this compound were tested against various cancer cell lines such as MCF-7 and A549. For example, a related compound exhibited an IC50 value of 0.51 ± 0.03 µM against MCF-7 cells and 0.33 ± 0.01 µM against A549 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5c | MCF-7 | 0.51 ± 0.03 |

| 5c | A549 | 0.33 ± 0.01 |

These findings indicate that the naphthalene moiety significantly contributes to the antiproliferative activity of these compounds.

Mechanisms of Anticancer Activity

The anticancer effects are believed to involve:

- Tubulin Polymerization Inhibition : Compounds similar in structure have shown significant inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of sulfonamide derivatives:

- Antimicrobial Activity : Research indicates that naphthalene-substituted sulfonamides exhibit antimicrobial properties against various pathogens, which is attributed to their ability to disrupt bacterial cell wall synthesis and function .

- Neuroprotective Effects : Some derivatives have also shown potential neuroprotective effects in preclinical models, suggesting a broader therapeutic application beyond oncology .

Q & A

Q. What are the challenges in identifying the primary molecular target of this compound?

- Target Deconvolution Methods :

- Chemoproteomics : Use affinity-based probes with clickable tags to pull down interacting proteins .

- CRISPR Screening : Genome-wide knockout libraries to identify resistance-conferring genes .

- Validation :

- Knockdown/Overexpression : Confirm target relevance via siRNA or plasmid transfection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.